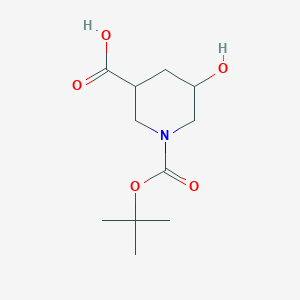

1-Boc-5-Hydroxypiperidine-3-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-7(9(14)15)4-8(13)6-12/h7-8,13H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUHIOXBQRNCOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678076 | |

| Record name | 1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095010-48-2 | |

| Record name | 1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis of (3S,5R)-1-Boc-5-hydroxypiperidine-3-carboxylic acid

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine scaffold is a privileged motif in modern drug discovery, appearing in a vast array of pharmaceuticals and natural products.[1] The introduction of stereocenters into this heterocyclic system profoundly influences its pharmacological activity, making the development of stereoselective synthetic routes a critical endeavor for medicinal chemists. This guide provides an in-depth technical overview of a robust and scientifically validated strategy for the stereoselective synthesis of (3S,5R)-1-Boc-5-hydroxypiperidine-3-carboxylic acid, a chiral building block with significant potential for the development of novel therapeutics. The precise spatial arrangement of the hydroxyl and carboxylic acid functionalities on the piperidine ring offers a unique three-dimensional pharmacophore that can be exploited for targeted drug design.

This document is intended for researchers, scientists, and drug development professionals. It will detail a chemoenzymatic approach, which leverages the high selectivity of enzymes to establish the key stereocenters, followed by chemical transformations to yield the final product. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are central pillars of this guide, ensuring both scientific integrity and practical applicability.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, (3S,5R)-1-Boc-5-hydroxypiperidine-3-carboxylic acid ( 1 ), suggests a disconnection strategy that hinges on the formation of a key intermediate: a cis-3,5-dihydroxypiperidine derivative. This approach allows for the stereocontrolled installation of the two hydroxyl groups, which can then be differentiated in a subsequent selective oxidation step.

Our proposed forward synthesis, therefore, commences with the construction of a suitably protected cis-3,5-dihydroxypiperidine. A chemoenzymatic approach is particularly well-suited for this purpose, offering high diastereo- and enantioselectivity.[2] Subsequent selective oxidation of the primary hydroxyl group to a carboxylic acid, followed by protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, will furnish the target molecule.

Visualizing the Synthetic Pathway

Caption: Proposed synthetic route for (3S,5R)-1-Boc-5-hydroxypiperidine-3-carboxylic acid.

Part 1: Chemoenzymatic Synthesis of the Chiral Diol Intermediate

The cornerstone of this synthesis is the creation of the enantiopure diol intermediate, (3R,5S)-N-Benzyl-3,5-dihydroxypiperidine. A highly efficient method to achieve this is through the enzymatic desymmetrization of the corresponding meso-diol. This strategy avoids the challenges of creating two contiguous stereocenters through purely chemical asymmetric methods.

Rationale for the Chemoenzymatic Approach

Enzymes, as chiral catalysts, can exhibit exquisite selectivity in discriminating between enantiotopic groups in a prochiral or meso substrate. In this case, a lipase can selectively acylate one of the two hydroxyl groups of meso-N-benzyl-cis-3,5-dihydroxypiperidine, leading to a non-racemic monoacetate product with high enantiomeric excess.[2] This enzymatic resolution is often performed under mild conditions and can be highly scalable.

Experimental Protocol: Synthesis of (3R,5S)-N-Benzyl-3,5-dihydroxypiperidine

Step 1: Synthesis of meso-N-Benzyl-cis-3,5-dihydroxypiperidine

The synthesis of the starting meso-diol can be achieved through established literature procedures, for instance, via a five-step synthesis from N-benzylglycinate.[2]

Step 2: Enzymatic Desymmetrization

-

To a solution of meso-N-benzyl-cis-3,5-dihydroxypiperidine (1.0 eq) in a suitable organic solvent (e.g., tert-butyl methyl ether) is added vinyl acetate (3.0 eq).

-

Lipase from Pseudomonas cepacia (Lipase PS-C, Amano) is added (typically 10-50% by weight of the substrate).

-

The suspension is stirred at room temperature (or slightly elevated, e.g., 30-40 °C) and the reaction is monitored by chiral HPLC or GC.

-

Upon reaching approximately 50% conversion, the enzyme is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the resulting mixture of monoacetate and unreacted diol is separated by column chromatography on silica gel to afford the desired (3R,5S)-N-benzyl-5-acetoxy-3-hydroxypiperidine.

Step 3: Hydrolysis of the Monoacetate

-

The purified monoacetate is dissolved in methanol.

-

Potassium carbonate (K₂CO₃, 1.5 eq) is added, and the mixture is stirred at room temperature until complete deacetylation is observed by TLC.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield (3R,5S)-N-benzyl-3,5-dihydroxypiperidine as a pure enantiomer.

| Step | Product | Typical Yield | Enantiomeric Excess (ee) |

| Enzymatic Acetylation | (3R,5S)-N-Benzyl-5-acetoxy-3-hydroxypiperidine | ~45% | >99% |

| Hydrolysis | (3R,5S)-N-Benzyl-3,5-dihydroxypiperidine | >95% | >99% |

Part 2: Selective Oxidation and Functional Group Manipulation

With the chiral diol in hand, the next critical step is the selective oxidation of the primary hydroxyl group at the C5 position to a carboxylic acid, without affecting the secondary hydroxyl group at the C3 position.

Rationale for Selective Oxidation

The differentiation of primary and secondary alcohols is a classic challenge in organic synthesis. TEMPO-mediated oxidation systems have proven to be highly effective for the selective oxidation of primary alcohols to carboxylic acids under mild conditions. The use of (diacetoxyiodo)benzene (BAIB) as the terminal oxidant in the presence of catalytic TEMPO provides a clean and efficient transformation.

Experimental Protocol: Synthesis of the Hydroxy Ester Intermediate

Step 1: Selective Oxidation to the Carboxylic Acid

-

To a solution of (3R,5S)-N-benzyl-3,5-dihydroxypiperidine (1.0 eq) in a mixture of acetonitrile and water (2:1) is added 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, 0.1 eq) and (diacetoxyiodo)benzene (BAIB, 2.5 eq).

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

The aqueous layer is washed with an organic solvent (e.g., dichloromethane) to remove non-polar impurities.

-

The pH of the aqueous layer is adjusted to ~3 with 1 M HCl, and the product is extracted with ethyl acetate.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude (3S,5R)-N-benzyl-5-hydroxypiperidine-3-carboxylic acid.

Step 2: Esterification

-

The crude carboxylic acid is dissolved in methanol.

-

The solution is cooled to 0 °C, and thionyl chloride (SOCl₂, 1.2 eq) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with ethyl acetate, and the combined organic layers are dried, filtered, and concentrated.

-

Purification by column chromatography on silica gel affords methyl (3S,5R)-N-benzyl-5-hydroxypiperidine-3-carboxylate.

Part 3: Final Deprotection and Boc Protection

The final steps of the synthesis involve the removal of the N-benzyl protecting group and the introduction of the Boc group to yield the target molecule.

Rationale for Protecting Group Strategy

The benzyl group serves as a robust protecting group for the piperidine nitrogen throughout the initial synthetic steps. Its removal via catalytic hydrogenation is a clean and high-yielding transformation. The subsequent introduction of the Boc group is a standard procedure that provides a stable, yet readily cleavable, protecting group often required for further synthetic manipulations or for biological screening.

Experimental Protocol: Synthesis of (3S,5R)-1-Boc-5-hydroxypiperidine-3-carboxylic acid (1)

Step 1: N-Debenzylation and Hydrolysis

-

Methyl (3S,5R)-N-benzyl-5-hydroxypiperidine-3-carboxylate (1.0 eq) is dissolved in methanol.

-

Palladium on carbon (10% Pd/C, ~10 mol%) is added to the solution.

-

The reaction mixture is stirred under a hydrogen atmosphere (typically 1 atm) at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The resulting crude amino ester is dissolved in a mixture of tetrahydrofuran and water.

-

Lithium hydroxide (LiOH, 2.0 eq) is added, and the mixture is stirred at room temperature until the ester hydrolysis is complete.

Step 2: N-Boc Protection

-

To the crude amino acid solution from the previous step, cooled to 0 °C, is added a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in tetrahydrofuran.

-

The pH of the reaction mixture is maintained at ~9-10 by the addition of a 1 M aqueous solution of sodium hydroxide.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The organic solvent is removed under reduced pressure.

-

The aqueous layer is washed with a non-polar organic solvent (e.g., hexane) to remove any unreacted Boc₂O.

-

The aqueous layer is acidified to pH ~3 with 1 M HCl and then extracted with ethyl acetate.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, (3S,5R)-1-Boc-5-hydroxypiperidine-3-carboxylic acid ( 1 ).

Conclusion and Future Outlook

The chemoenzymatic strategy outlined in this technical guide provides a reliable and stereocontrolled route to (3S,5R)-1-Boc-5-hydroxypiperidine-3-carboxylic acid. By leveraging the selectivity of enzymatic desymmetrization, the challenging task of establishing the cis-3,5-disubstituted stereochemistry is efficiently addressed. The subsequent chemical transformations are robust and well-precedented, allowing for the synthesis of the target molecule in high purity and with excellent stereochemical integrity.

This versatile chiral building block can serve as a valuable starting material for the synthesis of a diverse range of complex molecules, including novel pharmaceutical candidates. The orthogonal protecting groups and the distinct functionalities of the hydroxyl and carboxylic acid groups offer numerous handles for further chemical elaboration, opening avenues for the exploration of new chemical space in drug discovery programs.

References

An In-depth Technical Guide to 1-Boc-5-hydroxypiperidine-3-carboxylic acid: Properties, Synthesis, and Applications

Foreword

In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel molecular scaffolds are paramount. Substituted piperidine rings are a privileged motif, frequently incorporated into pharmacologically active agents due to their favorable physicochemical properties and their ability to present substituents in a well-defined three-dimensional orientation. Among the vast array of functionalized piperidines, 1-Boc-5-hydroxypiperidine-3-carboxylic acid stands out as a versatile building block, offering a trifecta of reactive handles for intricate molecular construction. This guide provides an in-depth technical overview of its chemical properties, synthetic routes, and diverse applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound, with the CAS Number 1095010-48-2, is a chiral heterocyclic compound featuring a piperidine ring protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group.[] This bulky protecting group serves a crucial role in modulating the reactivity of the piperidine nitrogen and influencing the conformational preference of the ring. The molecule also possesses two key functional groups: a secondary hydroxyl group at the 5-position and a carboxylic acid at the 3-position. These functional groups are the primary sites for subsequent chemical modifications, making this compound a highly valuable intermediate in multi-step syntheses.[2]

Physicochemical Data

A comprehensive understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis and formulation. While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer certain properties based on its structure and data from closely related analogs.

| Property | Value/Information | Source |

| CAS Number | 1095010-48-2 | [] |

| Molecular Formula | C₁₁H₁₉NO₅ | [] |

| Molecular Weight | 245.27 g/mol | [] |

| Appearance | Solid | - |

| Melting Point | Data not available. For the analog (S)-1-Boc-piperidine-3-carboxylic acid, the melting point is 165-169 °C. | [3] |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Solubility in water is likely limited due to the Boc group. The analog (S)-1-Boc-3-hydroxypiperidine is soluble in methanol. | [4] |

| pKa | Data not available. The carboxylic acid moiety is expected to have a pKa in the range of 4-5, typical for carboxylic acids. | - |

| Storage | Store at room temperature. | [] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. Below are the expected spectral features for this compound based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and the conformational rigidity imparted by the piperidine ring. Key expected signals include:

-

A singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protecting group.

-

A series of multiplets in the region of 1.5-4.5 ppm corresponding to the piperidine ring protons. The protons adjacent to the hydroxyl and carboxylic acid groups would likely appear further downfield.

-

A broad singlet corresponding to the hydroxyl proton, the chemical shift of which will be dependent on the solvent and concentration.

-

A broad singlet for the carboxylic acid proton, typically observed downfield (>10 ppm), though it may not always be visible.

-

-

¹³C NMR: The carbon NMR spectrum would provide valuable information on the carbon framework. Expected signals include:

-

A signal around 80 ppm for the quaternary carbon of the Boc group.

-

A signal around 28 ppm for the methyl carbons of the Boc group.

-

Signals in the range of 30-70 ppm for the carbons of the piperidine ring. The carbons bearing the hydroxyl and carboxylic acid groups would be expected at the lower end of this range.

-

A signal for the carbonyl carbon of the Boc group, typically around 155 ppm.

-

A signal for the carboxylic acid carbonyl carbon, expected in the range of 170-180 ppm.[5]

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band in the region of 3300-2500 cm⁻¹ for the carboxylic acid.

-

A sharp O-H stretching band around 3400 cm⁻¹ for the alcohol.

-

A strong C=O stretching band for the carboxylic acid carbonyl around 1700-1725 cm⁻¹.

-

A strong C=O stretching band for the urethane carbonyl of the Boc group around 1680-1700 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a molecular ion peak (M⁺) or, more commonly, peaks corresponding to [M+H]⁺ or [M+Na]⁺ in positive ion mode. A characteristic fragmentation pattern would involve the loss of the Boc group (a loss of 100 amu) or the tert-butyl group (a loss of 57 amu).[6] Further fragmentation of the piperidine ring would also be observed.

Synthesis and Reactivity

The synthesis of this compound and its derivatives often involves multi-step sequences starting from readily available precursors.

Synthetic Strategies

Caption: A potential synthetic workflow for this compound.

A chemoenzymatic approach has been reported for the preparation of related non-racemic N-Boc-piperidine-3,5-dicarboxylic acid 3-methyl esters, highlighting the use of enzymes for selective transformations on the piperidine scaffold.[7]

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its versatile reactivity, allowing for selective modifications at its three key functional sites.

Caption: Reactivity map of this compound.

-

Reactions of the Carboxylic Acid: The carboxylic acid moiety can readily undergo standard transformations:

-

Esterification: Formation of esters can be achieved under acidic conditions with an alcohol (Fischer esterification) or by using coupling agents. For example, esterification with methanol can be catalyzed by a heterogeneous catalyst like UiO-66-NH₂.[8] The Yamaguchi esterification, which proceeds via a mixed anhydride, is a mild and efficient method for synthesizing highly functionalized esters.[9][10]

-

Amidation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This is a cornerstone reaction in medicinal chemistry. The use of coupling reagents is common to activate the carboxylic acid.[11] Niobium(V) oxide has been reported as a reusable Lewis acid catalyst for the direct amidation of carboxylic acids with amines.[12]

-

-

Reactions of the Hydroxyl Group: The secondary alcohol can be functionalized in several ways:

-

Oxidation: Mild oxidation can convert the hydroxyl group to a ketone, providing another point for diversification.

-

Etherification: Formation of ethers can be accomplished under basic conditions (e.g., using sodium hydride) followed by treatment with an alkyl halide.

-

Esterification: The hydroxyl group can also be acylated to form esters.

-

-

Reactions of the Boc-Protected Amine: The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in an organic solvent) to reveal the secondary amine. This free amine can then be further functionalized, for example, through reductive amination or acylation.

Applications in Research and Drug Development

Substituted piperidines are ubiquitous in pharmaceuticals. The specific substitution pattern of this compound makes it a valuable building block for creating libraries of complex molecules for screening in drug discovery programs.[]

Its analogs, such as (S)-1-Boc-3-hydroxypiperidine, are key intermediates in the synthesis of important drugs like ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain cancers.[14][15] The ability to introduce chirality and multiple points of diversity makes these types of building blocks highly sought after.[16] The tetrazole moiety, often used as a bioisostere for carboxylic acids, can be incorporated into molecules using building blocks with similar functionalities, further expanding the chemical space accessible to medicinal chemists.[17]

Experimental Protocols

While specific, validated protocols for this compound are not detailed in the available search results, the following represent general procedures for key transformations that can be adapted by a skilled synthetic chemist.

General Protocol for Esterification (Yamaguchi Esterification)

This protocol is a mild and effective method for the esterification of sterically hindered substrates.[9][10]

-

To a solution of this compound (1.0 eq) in anhydrous toluene is added triethylamine (2.2 eq).

-

2,4,6-trichlorobenzoyl chloride (1.1 eq) is added dropwise at room temperature, and the mixture is stirred for 2 hours.

-

A solution of the desired alcohol (2.0 eq) and 4-dimethylaminopyridine (DMAP) (4.0 eq) in anhydrous toluene is then added.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

General Protocol for Amidation

This protocol describes a standard peptide-type coupling reaction.

-

To a solution of this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) is added a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq) at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

-

The reaction is diluted with an organic solvent and washed sequentially with a mild aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization.

Safety and Handling

Based on information for analogous compounds, this compound should be handled with appropriate safety precautions. It may cause skin and eye irritation.[] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its trifunctional nature, with a protected amine, a hydroxyl group, and a carboxylic acid, provides chemists with multiple avenues for structural elaboration. While detailed physicochemical and spectroscopic data for this specific compound are not widely published, its utility can be confidently inferred from the extensive chemistry of related piperidine derivatives. As the demand for novel and complex molecular architectures in drug discovery continues to grow, the importance of such strategically functionalized building blocks will undoubtedly increase.

References

- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-1-Boc-piperidine-3-carboxylic acid 97 88495-54-9 [sigmaaldrich.com]

- 4. chemwhat.com [chemwhat.com]

- 5. researchgate.net [researchgate.net]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. researchgate.net [researchgate.net]

- 8. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Yamaguchi Esterification [organic-chemistry.org]

- 10. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 14. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method - Google Patents [patents.google.com]

- 17. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

The Strategic Role of 1-Boc-5-hydroxypiperidine-3-carboxylic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in over 100 commercially available drugs underscores its significance as a privileged scaffold.[2] The conformational rigidity of the piperidine ring, combined with its ability to present substituents in well-defined three-dimensional orientations, allows for precise interactions with biological targets.[2] This inherent "3D shape" provides a distinct advantage over flat aromatic systems in exploring protein-ligand interactions.[2] Among the vast array of functionalized piperidines, 1-Boc-5-hydroxypiperidine-3-carboxylic acid emerges as a particularly valuable building block, offering a unique combination of a protected nitrogen, a hydroxyl group, and a carboxylic acid function. This trifunctional scaffold provides medicinal chemists with a versatile tool to introduce conformational constraint and key pharmacophoric features into drug candidates targeting a wide array of diseases.

Commercial Availability: Securing the Starting Material

This compound is accessible through various chemical suppliers, ensuring its availability for research and development purposes. The following table summarizes the offerings from prominent vendors.

| Supplier | Catalog Number | Purity | Available Quantities |

| Aladdin Scientific Corporation | B179376 | ≥95% | 250mg, 1g, 5g |

| Cenmed Enterprises | C007B-049173 | Not Specified | Inquire |

| BOC Sciences | 1095010-48-2 | Not Specified | Inquire |

Proposed Synthesis of this compound: A Step-by-Step Protocol

While a direct, one-pot synthesis of this compound from simple precursors is not extensively documented, a logical and efficient synthetic route can be devised based on established methodologies for the synthesis of substituted piperidines. The proposed pathway commences with the catalytic hydrogenation of pyridine-3,5-dicarboxylic acid, followed by Boc protection and a subsequent stereoselective reduction.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

Step 1: Catalytic Hydrogenation of Pyridine-3,5-dicarboxylic acid

The catalytic hydrogenation of substituted pyridines is a well-established method for the synthesis of the corresponding piperidines.[3][4] The use of Adams' catalyst (PtO2) in a protic solvent like glacial acetic acid is effective for this transformation.[3][5]

-

To a solution of pyridine-3,5-dicarboxylic acid (1 equivalent) in glacial acetic acid, add a catalytic amount of PtO2 (e.g., 5 mol%).

-

Place the reaction mixture in a high-pressure hydrogenation apparatus.

-

Pressurize the vessel with hydrogen gas (typically 50-70 bar) and stir the reaction at room temperature for 6-10 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain piperidine-3,5-dicarboxylic acid. This intermediate can often be used in the next step without further purification.

Step 2: N-Boc Protection

The protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group is a standard procedure to prevent its interference in subsequent reactions.[6]

-

Dissolve the crude piperidine-3,5-dicarboxylic acid (1 equivalent) in a suitable solvent (e.g., a mixture of 50% ethanol and water).

-

Add a base, such as sodium carbonate (yellow soda ash), to the solution.[6]

-

To this mixture, add di-tert-butyl dicarbonate ((Boc)2O) (1.1-1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours.

-

After the reaction is complete, neutralize the solution with a mild acid (e.g., citric acid or dilute HCl) to a pH of 6-7.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-piperidine-3,5-dicarboxylic acid.

Step 3: Stereoselective Reduction of a Carboxylic Acid

-

For a racemic mixture or a specific diastereomer, a borane-based reducing agent (e.g., BH3·THF) could be employed, potentially with substrate-controlled diastereoselectivity. The relative orientation of the two carboxylic acid groups in the starting material will influence the stereochemical outcome of the reduction.

-

For an enantioselective synthesis, a chiral auxiliary or a chiral reducing agent would be necessary. This would likely involve a more complex synthetic route starting from a chiral precursor.

A general procedure for a non-stereoselective or substrate-controlled stereoselective reduction is as follows:

-

Dissolve 1-Boc-piperidine-3,5-dicarboxylic acid (1 equivalent) in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Slowly add a solution of the chosen reducing agent (e.g., borane-tetrahydrofuran complex) dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of methanol or water.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the desired this compound isomer(s).

Applications in Drug Discovery: A Scaffold for Innovation

The unique trifunctional nature of this compound makes it an attractive building block for the synthesis of complex molecules with therapeutic potential. Substituted piperidines are key components in a wide range of drug candidates, including ligands for G-protein coupled receptors (GPCRs) and protease inhibitors.[1][8]

Caption: Key application areas for this compound in drug discovery.

GPCR Ligands: The piperidine scaffold can serve as a rigid core to orient pharmacophoric groups for optimal interaction with GPCR binding pockets. The hydroxyl and carboxylic acid moieties of the title compound can act as hydrogen bond donors and acceptors, respectively, or as points for further chemical elaboration to fine-tune ligand-receptor interactions.

Protease Inhibitors: The constrained nature of the piperidine ring can be used to mimic the transition state of peptide hydrolysis, a common strategy in the design of protease inhibitors. The substituents on the ring can be designed to interact with the specific subsites of the target protease.

Constrained Peptidomimetics: The carboxylic acid group allows for the incorporation of this building block into peptide sequences via standard amide bond formation. The resulting structure will have a conformationally restricted piperidine ring within the peptide backbone, which can be used to stabilize specific secondary structures, such as turns or helices, that are important for biological activity.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in medicinal chemistry. Its trifunctional nature provides a versatile platform for the design and synthesis of novel drug candidates. The proposed synthetic route, based on well-established chemical transformations, offers a practical approach for its preparation in the laboratory. As the demand for conformationally constrained and functionally diverse scaffolds continues to grow in drug discovery, the strategic application of this compound is poised to contribute to the development of the next generation of therapeutics.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]

- 7. Stereoselective total synthesis of cis- and trans-3-hydroxypipecolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design of bivalent ligands targeting putative GPCR dimers - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 1-Boc-5-hydroxypiperidine-3-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals targeting the central nervous system (CNS).[1][2] This technical guide explores the latent therapeutic potential of a specific, highly functionalized scaffold: 1-Boc-5-hydroxypiperidine-3-carboxylic acid. By examining structurally related compounds and established biochemical principles, we delineate a compelling hypothesis for the biological activity of its derivatives, focusing primarily on their capacity to modulate the γ-aminobutyric acid (GABA) system. This document serves as a resource for researchers, scientists, and drug development professionals, providing a framework for the synthesis, evaluation, and optimization of novel CNS-active agents derived from this versatile chemical entity. We offer detailed synthetic considerations, protocols for biological evaluation, and an analysis of potential structure-activity relationships to guide future discovery efforts.

Introduction: The Strategic Value of the Piperidine Scaffold

The six-membered nitrogen-containing heterocycle, piperidine, is a privileged structure in drug design, integral to pharmaceuticals across more than twenty classes.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and the capacity to engage in specific hydrogen bonding interactions with biological targets. Derivatives of piperidine have shown a vast array of pharmacological activities, with profound implications for treating neurological and neurodegenerative diseases such as epilepsy, Alzheimer's disease, and neuropathic pain.[1][2][3]

The subject of this guide, this compound, represents a particularly promising starting point for novel drug discovery. Its key features offer a trifecta of strategic advantages:

-

The Piperidine Core: Provides a robust, three-dimensional framework analogous to many known CNS drugs.

-

GABA Analogy: The piperidine-3-carboxylic acid moiety is a structural analogue of nipecotic acid, a well-established inhibitor of GABA uptake.[3][4] This strongly suggests a predisposition for interacting with GABA transporters (GATs).

-

Functional Handles for Derivatization: The presence of a Boc-protected amine, a hydroxyl group, and a carboxylic acid provides three distinct points for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and drug-like properties. The tert-butoxycarbonyl (Boc) group provides a stable, yet readily removable, protecting group, facilitating selective modifications at other positions.

This guide will deconstruct the potential of this scaffold, beginning with synthetic strategies and moving through its most probable biological mechanism, validated testing protocols, and future outlook.

Synthetic Strategies and Derivatization

The synthesis of derivatives from the this compound core is predicated on standard, high-yield chemical transformations. The Boc protecting group on the piperidine nitrogen ensures that reactions can be selectively targeted to the carboxylic acid or hydroxyl functionalities.

A primary route for creating a diverse library of compounds is through amide coupling at the C3-carboxylic acid position. This reaction is robust and allows for the introduction of a wide array of chemical substituents, enabling fine-tuning of the molecule's properties.

The causality behind this experimental choice is clear: amide bond formation is one of the most reliable and well-understood reactions in medicinal chemistry. The use of modern coupling reagents like HATU minimizes side reactions and drives the reaction to completion, ensuring high purity and yield, which are critical for generating reliable biological data.[5]

Primary Hypothesized Biological Activity: GABA Uptake Inhibition

The most compelling therapeutic potential for derivatives of this scaffold lies in the modulation of the GABAergic system. GABA is the primary inhibitory neurotransmitter in the CNS, and its dysregulation is implicated in numerous neurological disorders, particularly epilepsy.[6] The synaptic concentration of GABA is tightly controlled by GABA transporters (GATs), which reuptake the neurotransmitter from the synaptic cleft into presynaptic neurons and surrounding glial cells.[6]

Inhibition of GATs, particularly the neuronally-expressed GAT1, prevents this reuptake, thereby increasing the concentration and duration of GABA in the synapse.[6] This enhancement of inhibitory signaling can restore balance in hyperexcitable neural circuits, producing an anticonvulsant effect.

The structural similarity of the piperidine-3-carboxylic acid core to nipecotic acid, a potent GAT inhibitor, is the foundational insight for this hypothesis.[3] Studies on related hydroxy- and amino-substituted piperidine carboxylic acids have confirmed that this class of compounds interacts directly with the GABA uptake system.[4]

As shown in Figure 2, derivatives of the this compound scaffold are hypothesized to act as competitive inhibitors at the GAT1 transporter. By blocking this transporter, they effectively increase the amount of GABA available to bind to postsynaptic GABA-A receptors, enhancing inhibitory neurotransmission.

Structure-Activity Relationship (SAR) Considerations

Systematic modification of the core scaffold is essential for optimizing biological activity. Based on published SAR studies of related piperidine and GABA analogue series, we can postulate key relationships.[7][8]

| Modification Site | Rationale & Causality | Expected Impact on Activity |

| C3-Carboxylic Acid | Conversion to amides, esters, or other bioisosteres can alter binding interactions within the GAT active site, improve membrane permeability, and tune pharmacokinetic properties. Introducing lipophilic groups can enhance blood-brain barrier penetration. | High potential to modulate potency and selectivity. This is the primary site for library generation. |

| C5-Hydroxyl Group | This group can participate in hydrogen bonding. Esterification, etherification, or inversion of stereochemistry can probe the importance of this interaction and explore new binding pockets. | May fine-tune potency and selectivity. Stereochemistry is likely to be critical for optimal binding. |

| N1-Boc Group | While essential for synthesis, the Boc group is bulky. Its removal or replacement with smaller alkyl groups (after derivatization) is necessary to mimic known GAT inhibitors like tiagabine and assess the final compound's activity. | Removal is likely required for high-potency GAT1 inhibition. |

Table 1: Postulated Structure-Activity Relationships (SAR) for this compound Derivatives.

Experimental Protocols

To validate the therapeutic potential of novel derivatives, rigorous and reproducible experimental protocols are paramount. The following methodologies provide a self-validating system for synthesis and primary biological screening.

Protocol 1: General Procedure for Amide Derivative Synthesis

This protocol details the coupling of the core scaffold with a primary amine.

Materials:

-

This compound (1.0 eq)

-

Desired primary or secondary amine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution, Brine, Ethyl acetate, Magnesium sulfate

Procedure:

-

Dissolve this compound in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

-

Add the desired amine (1.1 eq) to the solution.

-

Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.

-

Add HATU (1.2 eq) in one portion. The causality for using HATU is its high efficiency and low rate of racemization, ensuring stereochemical integrity is maintained.

-

Stir the reaction mixture at room temperature for 4-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield the pure amide derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity.

Protocol 2: In Vitro [³H]-GABA Uptake Inhibition Assay in Rat Cortical Synaptosomes

This protocol provides a robust method for assessing the functional inhibition of GABA transporters. The use of synaptosomes (resealed nerve terminals) provides a biologically relevant system that endogenously expresses GATs.[9]

Materials:

-

Crude synaptosomal preparation from rat cerebral cortex.

-

Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

-

[³H]-GABA (radiolabeled gamma-aminobutyric acid).

-

Unlabeled GABA.

-

Test compounds (novel derivatives) dissolved in DMSO.

-

Nipecotic acid or Tiagabine (positive control GAT1 inhibitor).

-

Scintillation vials and scintillation fluid.

-

Glass fiber filters (e.g., Whatman GF/C).

Procedure:

-

Synaptosome Preparation: Prepare synaptosomes from fresh rat cerebral cortices using established differential centrifugation methods. Resuspend the final P2 pellet in KRH buffer to a protein concentration of ~0.2-0.5 mg/mL.

-

Assay Setup: Aliquot synaptosomes into microcentrifuge tubes. Pre-incubate them at 37°C for 10 minutes to allow them to equilibrate.

-

Inhibitor Addition: Add test compounds at various concentrations (typically from 1 nM to 100 µM) or vehicle (DMSO) to the synaptosome suspension. Also include a positive control (e.g., 100 µM nipecotic acid). Incubate for 10 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the transporter.

-

Uptake Initiation: Initiate GABA uptake by adding a mixture of [³H]-GABA (final concentration ~50 nM) and unlabeled GABA (final concentration ~1 µM). The use of a low concentration of GABA ensures that uptake is primarily mediated by high-affinity transporters like GAT1.[10]

-

Uptake Termination: After a short incubation period (typically 5-15 minutes), terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.[11] Immediately wash the filters three times with ice-cold KRH buffer to remove non-internalized [³H]-GABA. This rapid, cold wash is critical to prevent efflux and accurately measure accumulated radioactivity.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of [³H]-GABA taken up by the synaptosomes using a liquid scintillation counter.

-

Data Analysis:

-

Determine non-specific uptake in the presence of a saturating concentration of a known GAT inhibitor (e.g., nipecotic acid).

-

Subtract non-specific uptake from all other values to get specific uptake.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that blocks 50% of GABA uptake).

-

Future Directions and Conclusion

The this compound scaffold is a highly promising starting point for the development of novel CNS therapeutics. The clear structural relationship to known GAT inhibitors provides a strong, rational basis for its exploration as a source of new anticonvulsant agents.

Future work should focus on:

-

Library Synthesis: Generation of a diverse library of amide derivatives to thoroughly explore the SAR at the C3 position.

-

Stereoselective Synthesis: The core scaffold contains multiple stereocenters. Synthesizing and testing individual stereoisomers is crucial, as biological activity is often highly dependent on specific stereochemistry.

-

Secondary Screening: Promising compounds from the primary GABA uptake assay (IC₅₀ < 1 µM) should be advanced to secondary assays, including selectivity profiling against other neurotransmitter transporters (e.g., GAT2, GAT3, BGT-1) and in vivo evaluation in animal models of epilepsy (e.g., the maximal electroshock (MES) or pentylenetetrazol (scPTZ) tests).[6][12]

References

- 1. Net uptake of gamma-aminobutyric acid by a high affinity synaptosomal transport system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Buy (2R,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride | 138662-59-6 [smolecule.com]

- 6. tandfonline.com [tandfonline.com]

- 7. 5-hydroxypiperidine-3-carboxylic Acid | C6H11NO3 | CID 4577144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | MDPI [mdpi.com]

An In-depth Technical Guide to the Structural Analysis of 1-Boc-5-hydroxypiperidine-3-carboxylic acid

Abstract

1-Boc-5-hydroxypiperidine-3-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted piperidine scaffold is a prevalent motif in a wide array of pharmaceuticals.[1][2][3] A thorough understanding of its three-dimensional structure, including stereochemistry, conformation, and purity, is paramount for predicting its biological activity and ensuring the reproducibility of its applications. This guide provides a comprehensive overview of the essential analytical techniques employed for the structural elucidation and characterization of this molecule, grounded in the principles of scientific integrity and field-proven insights. We will delve into the causality behind experimental choices, present detailed protocols, and demonstrate how an integrated analytical approach provides a holistic structural understanding.

Introduction: The Significance of a Chiral Scaffold

The piperidine ring is a foundational structure in medicinal chemistry, present in numerous FDA-approved drugs.[4] The introduction of multiple substituents, as in this compound, creates stereocenters that can dramatically influence a molecule's pharmacological profile, including its efficacy, selectivity, and pharmacokinetic properties.[1] This particular molecule features a bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, a hydroxyl group, and a carboxylic acid group. Each of these functional groups plays a critical role in the molecule's chemical behavior and how it interacts with biological systems.

The precise structural analysis of this compound is therefore not merely an academic exercise but a critical step in the drug discovery pipeline. It ensures the correct diastereomer and enantiomer are synthesized and that the compound meets the rigorous purity standards required for further development. This guide will explore the key analytical methodologies for achieving this comprehensive characterization.

Foundational Analysis: Confirming Identity and Purity

Before delving into complex stereochemical and conformational analysis, the primary steps involve confirming the molecular identity and assessing the purity of the sample.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is indispensable for verifying the molecular weight of the target compound. Electrospray ionization (ESI) is the preferred method for a polar, non-volatile molecule like this, typically analyzed in negative ion mode to deprotonate the carboxylic acid or positive ion mode to observe the protonated molecule.

Causality of Experimental Choice: ESI is a "soft" ionization technique, which minimizes fragmentation and maximizes the abundance of the molecular ion, providing a clear confirmation of the molecular weight.[5] However, the Boc-protecting group is known to be labile under certain MS conditions and can lead to fragmentation.[6][7][8] The loss of the Boc group or its fragments (like isobutylene) is a characteristic feature that can further aid in structural confirmation.[6][7]

Expected Mass-to-Charge Ratios (m/z):

-

Molecular Formula: C₁₁H₁₉NO₅[9]

-

Molecular Weight: 259.27 g/mol

-

[M-H]⁻ (Negative Ion Mode): 258.12

-

[M+H]⁺ (Positive Ion Mode): 260.13

-

[M+Na]⁺ (Positive Ion Mode Adduct): 282.11

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Utilize a quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

-

Infusion: Directly infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Ionization Mode: Acquire spectra in both positive and negative ion modes.

-

Data Analysis: Identify the molecular ion peak and any characteristic fragment ions. The presence of the Boc group often leads to a prominent fragment at m/z corresponding to the loss of 100 Da (C₅H₈O₂).

High-Performance Liquid Chromatography (HPLC): The Purity Check

HPLC is the workhorse for assessing the purity of pharmaceutical compounds. A reversed-phase method is typically employed for this polar molecule.

Causality of Experimental Choice: Reversed-phase HPLC using a C18 column provides excellent separation of the target compound from non-polar impurities. An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) is necessary to suppress the ionization of the carboxylic acid, ensuring a sharp, well-defined peak shape. A UV detector is suitable as the amide bond of the Boc group provides some UV absorbance.

Protocol: Reversed-Phase HPLC for Purity Assessment

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Data Analysis: Integrate the peak area of the main component and any impurities to calculate the percentage purity.

Elucidating the Molecular Framework: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. For this compound, ¹H and ¹³C NMR, along with 2D techniques, are essential.

Causality of Experimental Choice: The choice of deuterated solvent is critical. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common choices. CDCl₃ can sometimes lead to broader peaks for the hydroxyl and carboxylic acid protons, while CD₃OD will exchange with these labile protons, causing their signals to disappear, which can be a useful diagnostic tool. The piperidine ring exists in a chair conformation, and the coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum are highly dependent on their dihedral angle, allowing for the determination of their relative stereochemistry (cis/trans).[10]

¹H NMR: Mapping the Protons

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| tert-Butyl (9H) | ~1.45 | Singlet (s) | Characteristic sharp signal of the Boc group. |

| Piperidine Ring CH₂ (various) | 1.5 - 4.0 | Multiplets (m) | A complex region due to overlapping signals and diastereotopicity. |

| CH-OH (1H) | 3.8 - 4.2 | Multiplet (m) | The chemical shift is influenced by hydrogen bonding. |

| CH-COOH (1H) | 2.5 - 3.0 | Multiplet (m) | |

| OH (1H) | Variable | Broad Singlet (br s) | Often exchanges with D₂O. |

| COOH (1H) | Variable | Broad Singlet (br s) | Often exchanges with D₂O. |

Note: These are approximate values and can vary based on solvent and concentration.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| tert-Butyl (CH₃)₃ | ~28 |

| tert-Butyl Quaternary C | ~80 |

| Piperidine Ring CH₂, CH | 30 - 70 |

| C=O (Boc) | ~155 |

| C=O (Carboxylic Acid) | ~175 |

Note: These are approximate values.

2D NMR: Connecting the Dots

2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for definitively assigning the complex signals in the piperidine ring.

-

COSY: Identifies protons that are coupled to each other (typically on adjacent carbons). This allows for tracing the connectivity through the piperidine ring.

-

HSQC: Correlates each proton signal with the carbon to which it is directly attached. This is invaluable for assigning the carbon signals based on the more easily assigned proton signals.

Diagram: Integrated Structural Elucidation Workflow

Caption: Workflow for the comprehensive structural analysis of the target molecule.

Addressing Chirality: Stereochemical Analysis

This compound has multiple stereocenters, making chiral analysis essential. The specific enantiomer and diastereomer can have vastly different biological activities.

Causality of Experimental Choice: Chiral HPLC is the most common method for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of a sample.[11] This technique uses a stationary phase that is itself chiral, allowing it to interact differently with the enantiomers of the analyte, leading to their separation. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for this type of molecule.

Protocol: Chiral HPLC

-

Column Selection: Screen several chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H) with various mobile phases.

-

Mobile Phase: Typically a mixture of hexane/isopropanol or other normal-phase solvents. Additives like trifluoroacetic acid may be needed for acidic analytes.

-

Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of all stereoisomers.

-

Quantification: Calculate the enantiomeric excess and diastereomeric ratio by comparing the peak areas of the separated isomers.

Definitive Structure: X-ray Crystallography

When a single crystal of sufficient quality can be obtained, X-ray crystallography provides unambiguous proof of the molecule's three-dimensional structure, including its absolute stereochemistry and solid-state conformation. This technique is the gold standard for structural determination.

Conclusion: A Multi-faceted Approach

The structural analysis of this compound is a multi-step process that requires the integration of several analytical techniques. Mass spectrometry and HPLC provide the initial confirmation of identity and purity. A suite of NMR experiments, including 1D and 2D techniques, elucidates the detailed connectivity and relative stereochemistry. Finally, chiral chromatography quantifies the stereoisomeric purity, and X-ray crystallography can provide the definitive, absolute structure. By understanding the rationale behind each technique and applying them in a logical workflow, researchers can be confident in the structural integrity of this important building block, paving the way for its successful application in drug discovery and development.

Diagram: Probing Molecular Features with Analytical Techniques

Caption: Correlation of analytical techniques to the molecular features they probe.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. ajchem-a.com [ajchem-a.com]

- 3. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 4. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labcompare.com [labcompare.com]

- 10. Piperidine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

solubility of 1-Boc-5-hydroxypiperidine-3-carboxylic acid in different solvents

An In-depth Technical Guide to the Solubility of 1-Boc-5-hydroxypiperidine-3-carboxylic Acid

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these properties, solubility stands out as a critical determinant of a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide offers a comprehensive exploration of the solubility of this compound, a key building block in the synthesis of complex pharmaceutical agents.

This document is intended for researchers, chemists, and formulation scientists. It provides a detailed analysis of the molecular features influencing the solubility of this compound, a robust experimental protocol for its quantitative determination, and a framework for interpreting the resulting data. By synthesizing theoretical principles with practical, field-proven methodologies, this guide aims to equip scientists with the necessary tools to effectively work with and understand the behavior of this compound in various solvent systems.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of functional groups that dictate its interaction with different solvents.

-

Piperidine Ring: The core of the molecule is a saturated heterocyclic piperidine ring. While the carbon backbone is nonpolar, the nitrogen atom can act as a hydrogen bond acceptor.[1][2] The chair conformation of the piperidine ring is the most stable.[3]

-

Hydroxyl Group (-OH): This polar, protic group is capable of acting as both a hydrogen bond donor and acceptor, which generally enhances solubility in polar protic solvents like water and alcohols.

-

Carboxylic Acid Group (-COOH): This is another polar, protic group that can donate and accept hydrogen bonds. Its acidic nature means that the overall charge of the molecule, and thus its aqueous solubility, will be highly dependent on the pH of the solution.

-

Tert-butoxycarbonyl (Boc) Group: The Boc group is a bulky, nonpolar protecting group commonly used in organic synthesis.[4][5] While it adds lipophilicity to the molecule, which can decrease aqueous solubility, it is also known to favorably modify the overall solubility characteristics of some compounds, potentially by disrupting crystal lattice formation.[4][6]

The interplay of these functional groups results in a molecule with a mixed polarity. It is anticipated to have some degree of solubility in a range of polar organic solvents, with its solubility in aqueous media being significantly influenced by pH.

Diagram: Factors Influencing Solubility

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. BOC Protection and Deprotection [bzchemicals.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

A Comprehensive Technical Guide to 1-Boc-5-hydroxypiperidine-3-carboxylic acid: A Chiral Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 1-Boc-5-hydroxypiperidine-3-carboxylic acid, a key chiral building block in contemporary medicinal chemistry. We will explore its chemical identity, including its CAS number and IUPAC name, and present a detailed, plausible stereoselective synthetic route, drawing upon established chemical principles. Furthermore, this guide will elucidate the strategic importance of this molecule in drug discovery, contextualized by the broader significance of substituted piperidine scaffolds. The discussion will be grounded in expert insights into reaction mechanisms and experimental design, offering a valuable resource for researchers engaged in the synthesis and application of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a synthetically valuable organic compound featuring a piperidine ring functionalized with a hydroxyl group, a carboxylic acid, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. The presence of multiple stereocenters and functional groups makes it an attractive scaffold for creating diverse and complex molecular architectures.

| Identifier | Value |

| CAS Number | 1095010-48-2[1] |

| IUPAC Name | 1-(tert-butoxycarbonyl)-5-hydroxy-3-piperidinecarboxylic acid[2] |

| Molecular Formula | C₁₁H₁₉NO₅[1] |

| Molecular Weight | 245.27 g/mol [1] |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents |

Strategic Importance in Drug Discovery

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[] The introduction of substituents, such as hydroxyl and carboxylic acid groups, along with the inherent chirality of this compound, provides a powerful platform for designing molecules with specific biological activities.

The Role of the Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a crucial element in the synthetic utility of this molecule. It deactivates the piperidine nitrogen, preventing its interference in reactions targeting other functional groups.[4] This strategic protection allows for selective modifications of the carboxylic acid and hydroxyl moieties. The Boc group can be readily removed under acidic conditions, re-exposing the nitrogen for further functionalization, a key step in many multi-step syntheses.[4]

Potential Therapeutic Applications: Hydroxypiperidine-carboxylic acid derivatives have been investigated for a range of pharmacological activities. Notably, they have been explored as inhibitors of γ-aminobutyric acid (GABA) uptake, suggesting potential applications in neurological disorders.[5] Furthermore, the rigid, chiral framework of this molecule makes it an ideal starting point for the synthesis of constrained peptides and small molecule inhibitors targeting various enzymes and receptors. The hydroxyl group can participate in key hydrogen bonding interactions with biological targets, while the carboxylic acid can act as a crucial binding motif or a handle for further derivatization.

Stereoselective Synthesis: A Plausible and Referenced Approach

Rationale for the Synthetic Strategy

The proposed synthesis aims to construct the 5-hydroxy-3-carboxypiperidine core by leveraging the inherent chirality of L-glutamic acid. The key steps involve the formation of a suitable acyclic precursor followed by an intramolecular cyclization. This approach offers excellent control over the stereochemistry at the C3 position, which originates from the chiral center of the starting amino acid.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of N-Boc-L-glutamic acid γ-methyl ester

-

Protocol: L-Glutamic acid is first protected at the nitrogen atom using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide or triethylamine in a suitable solvent such as a mixture of dioxane and water. Following Boc protection, the γ-carboxylic acid is selectively esterified to the methyl ester. This can be achieved by forming the corresponding anhydride and reacting it with methanol.

-

Expertise & Causality: The Boc protection is crucial to prevent side reactions at the amino group in subsequent steps. Selective esterification of the γ-carboxyl group is necessary to leave the α-carboxyl group available for the subsequent homologation step.

Step 2: Arndt-Eistert Homologation and Reduction

-

Protocol: The α-carboxylic acid of N-Boc-L-glutamic acid γ-methyl ester is activated, for instance, by conversion to its acid chloride using oxalyl chloride or thionyl chloride. The activated acid is then reacted with diazomethane to form a diazoketone. The diazoketone undergoes a Wolff rearrangement in the presence of a silver catalyst to yield a homologous ester. This ester is then selectively reduced to the corresponding alcohol.

-

Expertise & Causality: The Arndt-Eistert homologation is a classic method for extending a carboxylic acid by one methylene group. This is a key step to introduce the necessary carbon atom for the formation of the six-membered piperidine ring. The subsequent reduction sets the stage for the hydroxyl group at the 5-position.

Step 3: Intramolecular Cyclization (Dieckmann Condensation)

-

Protocol: The acyclic amino diester derivative is treated with a strong base, such as sodium ethoxide or potassium tert-butoxide, in an aprotic solvent like toluene or THF.[6][7][8] This promotes an intramolecular Dieckmann condensation to form the β-keto ester, N-Boc-5-oxopiperidine-3-carboxylic acid methyl ester.[6][7][8]

-

Expertise & Causality: The Dieckmann condensation is a powerful method for forming five- and six-membered rings.[6][7][8] The choice of a non-protic solvent is critical to prevent quenching of the enolate intermediate. The reaction is driven by the formation of a stable cyclic β-keto ester.

Step 4: Stereoselective Reduction of the Ketone

-

Protocol: The ketone at the 5-position is reduced to a hydroxyl group. For stereocontrol, a bulky reducing agent such as L-Selectride® (lithium tri-sec-butylborohydride) can be employed at low temperatures. This is expected to favor the formation of the thermodynamically more stable equatorial alcohol.

-

Expertise & Causality: The stereochemistry of the hydroxyl group can significantly impact the biological activity of the final molecule. The use of a stereoselective reducing agent is therefore critical. The approach of the hydride from the less hindered face of the ketone will dictate the stereochemical outcome.

Step 5: Ester Hydrolysis

-

Protocol: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a mild base such as lithium hydroxide (LiOH) in a mixture of THF and water. Acidification of the reaction mixture then yields the final product, this compound.

-

Expertise & Causality: Mild hydrolysis conditions are chosen to avoid any potential side reactions, such as the cleavage of the Boc protecting group.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, 2-4 ppm), and the proton on the carbon bearing the hydroxyl group. |

| ¹³C NMR | Resonances for the carbonyls of the Boc group and carboxylic acid, carbons of the piperidine ring, and the carbon bearing the hydroxyl group. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

| Chiral HPLC | A single peak on a suitable chiral stationary phase, confirming the enantiomeric purity of the product. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H (hydroxyl and carboxylic acid), C=O (Boc and carboxylic acid), and C-N bonds. |

Conclusion and Future Perspectives

This compound represents a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its strategic combination of a protected amine, a hydroxyl group, and a carboxylic acid on a conformationally restricted piperidine scaffold provides a rich platform for drug discovery. The proposed stereoselective synthesis, starting from L-glutamic acid, offers a plausible and efficient route to this important intermediate. As the demand for novel therapeutics with high specificity and efficacy continues to grow, the application of such well-defined chiral building blocks will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.

References

- 1. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Dieckmann Condensation [organic-chemistry.org]

Methodological & Application

The Strategic Application of 1-Boc-5-hydroxypiperidine-3-carboxylic Acid as a Versatile Chiral Building Block in Medicinal Chemistry

Introduction: The Privileged Piperidine Scaffold

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active natural products.[1][2] Its conformational flexibility and the ability to project substituents in well-defined three-dimensional space make it an ideal template for designing molecules that can interact with high specificity and affinity with biological targets. The introduction of chirality further enhances the molecular complexity and allows for the fine-tuning of pharmacological properties. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of 1-Boc-5-hydroxypiperidine-3-carboxylic acid, a trifunctional chiral building block with significant potential in the synthesis of complex molecular architectures, particularly in the realm of aspartyl protease inhibitors.[3][4]

Molecular Architecture and Synthetic Potential

This compound is a strategically designed building block offering three distinct functional handles for sequential and orthogonal chemical modifications. The specific stereochemistry of the hydroxyl and carboxylic acid groups provides a defined platform for the construction of stereochemically complex target molecules.

dot

graph {

layout=neato;

node [shape=plaintext];

A [label=<

this compound

this compound

The key structural features and their synthetic implications are:

-

N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen, preventing its participation in unwanted side reactions. Its stability under a wide range of reaction conditions, coupled with its facile removal under acidic conditions, allows for the unmasking of the secondary amine at a desired stage of the synthesis.[5]

-

Secondary Hydroxyl Group: The hydroxyl group serves as a versatile nucleophile and a handle for introducing a variety of substituents. It can be engaged in esterification, etherification, or, crucially, in stereoinvertive reactions like the Mitsunobu reaction to introduce new stereocenters with high predictability.[6][7][8]

-

Carboxylic Acid: This functional group is a cornerstone for amide bond formation, a reaction of paramount importance in medicinal chemistry.[9] It can also be converted to esters or reduced to the corresponding alcohol, further expanding the synthetic possibilities.

Application Focus: Aspartyl Protease Inhibitors

Aspartyl proteases are a class of enzymes that play critical roles in various physiological and pathological processes, making them attractive targets for therapeutic intervention in diseases such as HIV/AIDS and Alzheimer's disease.[2][4][9] The design of potent and selective aspartyl protease inhibitors often involves the incorporation of chiral, non-peptidic scaffolds that can mimic the transition state of peptide bond hydrolysis. The 3,5-disubstituted piperidine core, as present in derivatives of our title compound, has been identified as a valuable structural motif for this purpose.[10][11]